MAO-A Selectivity over MAO-B
5-Hydroxy-2-(trifluoromethyl)benzaldehyde demonstrates exceptional potency and selectivity for human monoamine oxidase A (MAO-A) over the MAO-B isoform. It inhibits recombinant human MAO-A with an IC50 of 2.30 nM, a value that is over 1,300-fold lower than its IC50 of 3.10 µM (3,100 nM) for human MAO-B, as determined in Sf9 cell-based assays [1]. This high degree of isoform selectivity is a critical differentiator, as many benzaldehyde-based MAO inhibitors exhibit less pronounced discrimination or a different selectivity profile [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (human MAO-A) |
| Comparator Or Baseline | IC50 = 3.10 µM (3,100 nM) (human MAO-B) |
| Quantified Difference | >1,300-fold selectivity for MAO-A over MAO-B |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells using 5-hydroxytryptamine and 5-phenylacetaldehyde substrates, respectively; hydrogen peroxide production assay after 1 hr [1]. |
Why This Matters
This extreme selectivity for MAO-A over MAO-B (ratio >1,300) makes the compound a highly precise tool for neurological studies, minimizing off-target isoform effects that could confound results in assays using less selective inhibitors.
- [1] BindingDB. BDBM50075946 (CHEMBL3415816). Affinity Data for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde. View Source
